8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorobenzyl position.
Scientific Research Applications
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is structurally similar and has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1).
1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives: These derivatives have shown potential as delta opioid receptor-selective agonists.
Uniqueness
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluorobenzyl sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWNUPJYYUAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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